N,2-diethyl-6-methylaniline
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Overview
Description
N,2-diethyl-6-methylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an aniline group substituted with two ethyl groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-diethyl-6-methylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with ethyl and methyl groups. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate. Another method involves the reduction of nitroarenes followed by alkylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed amination reactions can efficiently produce this compound. Additionally, the methylation of aniline using methanol in the presence of an acid catalyst is another viable industrial method .
Chemical Reactions Analysis
Types of Reactions
N,2-diethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,2-diethyl-6-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,2-diethyl-6-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to electrophiles. Additionally, its aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Similar in structure but with two methyl groups instead of ethyl and methyl groups.
2,6-dimethylaniline: Contains two methyl groups at the 2 and 6 positions.
2,6-diethylaniline: Contains two ethyl groups at the 2 and 6 positions
Uniqueness
N,2-diethyl-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,2-diethyl-6-methylaniline |
InChI |
InChI=1S/C11H17N/c1-4-10-8-6-7-9(3)11(10)12-5-2/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
DZCOJTARAIFANF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NCC)C |
Origin of Product |
United States |
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